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Compound of Interest

Compound Name: 1-(Quinazolin-6-yl)ethanone

Cat. No.: B15328852

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for experimental spectroscopic data (*H NMR, 3C NMR, IR,
and Mass Spectrometry) for 1-(Quinazolin-6-yl)ethanone did not yield specific results for this
compound. The following guide is a representative example of how such data would be
presented and analyzed. The data herein is hypothetical and serves as a template for the
analysis of a similar quinazoline derivative.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds
that form the core structure of numerous biologically active molecules. Their diverse
pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities,
have made them a focal point of medicinal chemistry research. The introduction of an acetyl
group at the 6-position of the quinazoline ring, yielding 1-(Quinazolin-6-yl)ethanone, can
significantly influence its electronic properties and potential biological interactions. A thorough
spectroscopic analysis is paramount for the unequivocal identification and characterization of
this compound, ensuring its purity and structural integrity for further studies. This guide
provides a comprehensive overview of the expected spectroscopic characteristics of 1-
(Quinazolin-6-yl)ethanone and the experimental protocols for their acquisition.

Molecular Structure
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The chemical structure of 1-(Quinazolin-6-yl)ethanone is depicted below. The numbering of
the quinazoline ring system is crucial for the assignment of spectroscopic signals.

Diagram of 1-(Quinazolin-6-yl)ethanone Structure
Caption: Molecular structure of 1-(Quinazolin-6-yl)ethanone.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-(Quinazolin-6-
yl)ethanone based on the analysis of similar structures.

Table 1: *H NMR Spectroscopic Data (Hypothetical)

. . Coupling
Chemical Shift o Number of ]
Multiplicity Constant (J, Assignment
(5, ppm) Protons
Hz)

~9.50 s - 1H H-2

~9.30 S - 1H H-4

~8.80 d ~2.0 1H H-5

~8.30 dd ~8.8, 2.0 1H H-7

~8.00 d ~8.8 1H H-8

~2.80|s|-|3H]|-COCH:s |

Table 2: 13C NMR Spectroscopic Data (Hypothetical)
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Chemical Shift (6, ppm) Carbon Assignment
~197.0 Cc=0
~162.0 C-2
~158.0 C-4
~152.0 C-8a
~138.0 C-6
~135.0 C-5
~130.0 C-7
~128.0 C-4a
~125.0 C-8
| ~27.0 | -CHs |

Table 3: IR Spectroscopic Data (Hypothetical)

Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch
~1690 Strong C=0 stretch (ketone)
~1610, 1580, 1500 Medium-Strong C=C and C=N stretching
~1360 Medium -CHs bending

| ~850 | Strong | C-H out-of-plane bending |

Table 4: Mass Spectrometry Data (Hypothetical)
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mlz lon
172.06 [M]+
157.04 [M-CHs]*

| 129.04 | [M-COCHs3]* |

Experimental Protocols

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A Bruker Avance Il HD 400 MHz spectrometer (or equivalent).

o Sample Preparation: Approximately 5-10 mg of 1-(Quinazolin-6-yl)ethanone was dissolved
in 0.6 mL of deuterated chloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-ds).
Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).

e 'H NMR Acquisition:
o Pulse Program: zg30

Number of Scans: 16

o

[¢]

Spectral Width: 20 ppm

[¢]

Acquisition Time: 4.08 s

o

Relaxation Delay: 1.0 s

e 13C NMR Acquisition:

[¢]

Pulse Program: zgpg30

Number of Scans: 1024

[¢]

o

Spectral Width: 240 ppm

o

Acquisition Time: 1.36 s
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o Relaxation Delay: 2.0 s
4.2. Infrared (IR) Spectroscopy

 Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped
with a universal attenuated total reflectance (UATR) accessory.

o Sample Preparation: A small amount of the solid sample was placed directly on the ATR

crystal.
o Data Acquisition:
o Scan Range: 4000-400 cm~?
o Number of Scans: 16
o Resolution: 4 cm™
4.3. Mass Spectrometry (MS)

e Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass
spectrometer (or equivalent) with an electrospray ionization (ESI) source.

o Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 pug/mL.

o Data Acquisition (Positive lon Mode):

lonization Mode: ESI+

[e]

o

Capillary Voltage: 3.5 kV

[¢]

Scan Range (m/z): 50-500

[e]

Source Temperature: 120 °C

Visualization of Experimental Workflow
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The general workflow for the spectroscopic analysis of 1-(Quinazolin-6-yl)ethanone is
outlined below.

Diagram of Spectroscopic Analysis Workflow
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1-(Quinazolin-6-yl)ethanone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15328852#spectroscopic-analysis-of-1-quinazolin-6-
yl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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